トキノライドB

説明

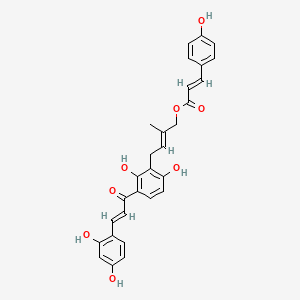

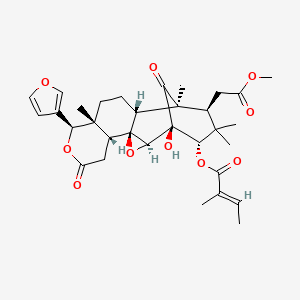

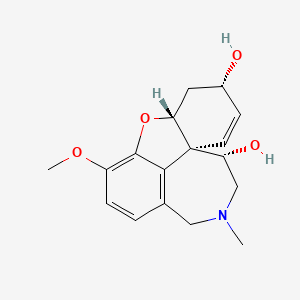

Tokinolide B is a natural product found in Ligusticum striatum, Angelica acutiloba, and other organisms with data available.

科学的研究の応用

細胞毒性

トキノライドBは、特にヒト腫瘍細胞株に対する細胞毒性について研究されてきました。 研究によると、this compoundのエナンチオマー誘導体は細胞毒性を示し、一部の誘導体は顕著な効力を示しています 。これは、this compoundが新しい治療法を探求したり、細胞毒性のメカニズムを理解するために使用できるため、癌研究における可能性のある用途を示唆しています。

神経保護効果

研究によると、this compoundとその誘導体は神経保護効果も発揮する可能性があります。 This compoundに関連する化合物は、神経変性疾患に関係するグルタミン酸によって引き起こされる損傷から神経細胞を保護する能力について評価されています 。これは、アルツハイマー病やパーキンソン病などの疾患の治療法開発におけるthis compoundの潜在的な使用を示唆しています。

抗炎症作用

This compoundの抗炎症作用は、もう1つの興味深い分野です。 This compoundを含むフタリドは、抗炎症作用と関連付けられており、慢性炎症性疾患の研究に役立つ可能性があります 。この用途は、新しい抗炎症薬やサプリメントの開発につながる可能性があります。

漢方薬

This compoundは、漢方薬の化学組成で確認されています。 これらの処方におけるその存在は、白血球減少症などの状態の治療に重要であり、薬全体の効力に貢献しています 。これは、民族薬理学におけるthis compoundの重要性と、ハーブ薬におけるより幅広い用途の可能性を強調しています。

複雑な混合物中の構造的特性評価

この化合物は、伝統薬の複雑な混合物の構造的特性評価に使用されています。 超高性能液体クロマトグラフィーと質量分析などの高度な技術が、他の成分の中でthis compoundを特定するために使用されており、ハーブ化合物の分析化学におけるその役割を示しています .

鎮静作用と痙攣抑制作用

最後に、this compoundは鎮静作用と痙攣抑制作用を持つ可能性があります。 検索結果では、この用途に関する具体的な研究は詳述されていませんが、this compoundが中枢神経系に作用する可能性は、不安解消薬や痙攣抑制療法などの分野における研究を開く可能性があります .

作用機序

Tokinolide B is a compound isolated from the rhizomes of Ligusticum porter . This article will cover the mechanism of action of Tokinolide B, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that tokinolide b may have sedative and spasmolytic properties .

生化学分析

Biochemical Properties

Tokinolide B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Tokinolide B has been shown to interact with ligustilide, a monomeric phthalide, through a Diels-Alder reaction to form its dimeric structure . This interaction is crucial for its biological activity. Additionally, Tokinolide B exhibits antioxidant properties, which contribute to its neuroprotective effects .

Cellular Effects

Tokinolide B exerts various effects on different types of cells and cellular processes. It has been found to have cytotoxic effects on cancer cell lines such as A549, HCT-8, and HepG2 . Tokinolide B influences cell function by inducing apoptosis and arresting the cell cycle in the G1 and S phases. Furthermore, it exhibits neuroprotective effects against glutamate-induced injury in SH-SY5Y cells . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Tokinolide B involves several key interactions at the molecular level. Tokinolide B binds to specific biomolecules, leading to enzyme inhibition or activation. For example, treatment of Tokinolide B under basic conditions results in the formation of cyclotokinolide B through an intramolecular condensation process . This transformation highlights the compound’s reactivity and its potential to modulate biochemical pathways. Additionally, Tokinolide B has been shown to influence gene expression, contributing to its cytotoxic and neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tokinolide B can change over time. The stability and degradation of Tokinolide B are critical factors that influence its long-term effects on cellular function. Studies have shown that Tokinolide B remains stable under specific storage conditions, such as -20°C and protection from light

Dosage Effects in Animal Models

The effects of Tokinolide B vary with different dosages in animal models. At lower doses, Tokinolide B exhibits beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects. For instance, high doses of Tokinolide B have been associated with cytotoxicity in cancer cell lines . Understanding the dosage-dependent effects of Tokinolide B is crucial for its potential therapeutic applications.

Metabolic Pathways

Tokinolide B is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism. For example, Tokinolide B undergoes biotransformation through oxidation, reduction, and cycloaddition reactions These metabolic pathways contribute to the compound’s bioavailability and biological activity

Transport and Distribution

The transport and distribution of Tokinolide B within cells and tissues are essential for its biological activity. Tokinolide B is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms of Tokinolide B can provide insights into its therapeutic potential and pharmacokinetics.

Subcellular Localization

Tokinolide B’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications The subcellular localization of Tokinolide B influences its interactions with biomolecules and its overall biological effects

特性

IUPAC Name |

(1S,2Z,7R,8R,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-3-5-11-20-23-13-12-15(14-19(23)22(26)27-20)17(8-4-2)24(23)18-10-7-6-9-16(18)21(25)28-24/h6,9,11,14-15,17H,3-5,7-8,10,12-13H2,1-2H3/b20-11-/t15-,17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMFTLLDUYBHLI-MUSNRYMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C23CCC(C=C2C(=O)O1)C(C34C5=C(C=CCC5)C(=O)O4)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/[C@]23CC[C@H](C=C2C(=O)O1)[C@H]([C@]34C5=C(C=CCC5)C(=O)O4)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318006 | |

| Record name | Tokinolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112966-16-2 | |

| Record name | Tokinolide B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112966-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tokinolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tokinolide B and where is it found?

A1: Tokinolide B is a dimeric phthalide, a type of natural product characterized by a fused benzene and lactone ring system. It is primarily found in plants belonging to the Umbelliferae family, particularly in the rhizomes of Angelica acutiloba [] and Ligusticum porteri [, ].

Q2: How is Tokinolide B formed in plants?

A2: Tokinolide B is biosynthesized through a Diels-Alder reaction involving ligustilide, another phthalide compound found in these plants [, , ]. This reaction leads to the formation of a characteristic cyclobutane ring system within the Tokinolide B structure [].

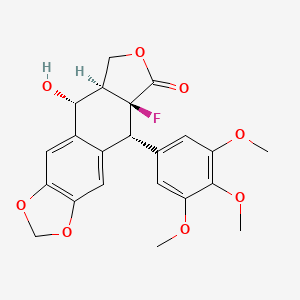

Q3: Has the structure of Tokinolide B been definitively confirmed?

A3: Yes, the structure of Tokinolide B was elucidated using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy [, ]. Additionally, the absolute configuration of its enantiomeric derivatives has been established using both experimental and theoretical electronic circular dichroism methods [].

Q4: What are the known biological activities of Tokinolide B?

A4: Studies have demonstrated that Tokinolide B possesses cytotoxic activity against various human tumor cell lines []. Furthermore, extracts of Ligusticum porteri, rich in Tokinolide B and other dimeric phthalides, have shown sedative and spasmolytic properties, potentially explaining some traditional uses of this plant [].

Q5: Are there any known derivatives of Tokinolide B with enhanced biological activity?

A5: Yes, researchers have synthesized enantiomeric lactam derivatives of Tokinolide B by reacting it with chiral α-methylbenzylamine []. Interestingly, these derivatives, particularly (-)-8 and (-)-9, exhibited greater potency against certain cancer cell lines compared to the parent compound [].

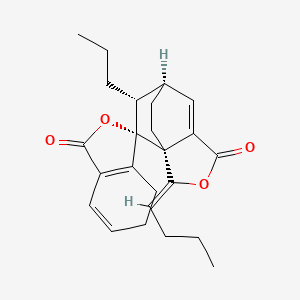

Q6: Can Tokinolide B be chemically modified?

A6: Yes, Tokinolide B can undergo chemical modifications. For instance, base-catalyzed intramolecular condensation reactions have been reported, showcasing the possibility of generating structurally diverse analogs [, ]. Additionally, the ketoacid derived from Tokinolide B has been shown to undergo differentiated cyclization reactions, further expanding the potential for creating new derivatives [].

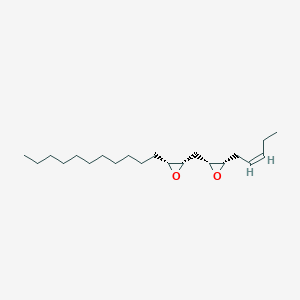

Q7: How is Tokinolide B quantified in plant extracts?

A7: A protocol utilizing quantitative 1H NMR spectroscopy has been developed to determine the amount of Tokinolide B in Ligusticum porteri extracts. This method relies on comparing the peak area of specific proton signals from Tokinolide B to that of a known internal standard, 4-dimethylaminopyridine [].

Q8: Is there a way to simultaneously analyze Tokinolide B and other related compounds in plant samples?

A8: Yes, researchers have developed an online high-performance liquid chromatography-diode array detector-mass spectrometry (HPLC-DAD-MS) method for the simultaneous analysis of seventeen chemical constituents in Ligusticum chuanxiong, including Tokinolide B []. This method allows for the identification and quantification of these compounds in complex plant matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,3S,4S)-4-formyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexyl (2E)-3-(4-methoxyphenyl)acrylate](/img/structure/B1247447.png)

![[Cr(eta(5)-C5H5)2]](/img/structure/B1247459.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1247466.png)